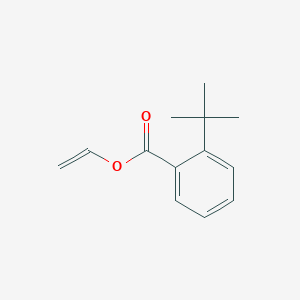
Ethenyl 2-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl 2-tert-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethenyl group (−CH=CH2) attached to the ester functional group of 2-tert-butylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl 2-tert-butylbenzoate can be synthesized through the esterification of 2-tert-butylbenzoic acid with ethenol (vinyl alcohol). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethenyl 2-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 2-tert-butylbenzoic acid or 2-tert-butylbenzaldehyde.
Reduction: Formation of 2-tert-butylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethenyl 2-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethenyl 2-tert-butylbenzoate involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long-chain polymers. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems or chemical environments.
Comparison with Similar Compounds
Similar Compounds
Vinyl acetate: Similar in structure but with an acetate group instead of a benzoate group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of an ethenyl group.
tert-Butyl benzoate: Similar ester structure but without the ethenyl group.
Uniqueness
Ethenyl 2-tert-butylbenzoate is unique due to the presence of both the ethenyl and tert-butyl groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
CAS No. |
87323-75-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethenyl 2-tert-butylbenzoate |
InChI |
InChI=1S/C13H16O2/c1-5-15-12(14)10-8-6-7-9-11(10)13(2,3)4/h5-9H,1H2,2-4H3 |
InChI Key |
ZBVWCAOHSBLHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















